![molecular formula C11H16O4 B1588811 2-(3,4,5-Trimethoxyphenyl)ethanol CAS No. 37785-48-1](/img/structure/B1588811.png)
2-(3,4,5-Trimethoxyphenyl)ethanol
Overview
Description
“2-(3,4,5-Trimethoxyphenyl)ethanol” is a chemical compound with the molecular formula C11H16O4 . Its average mass is 212.242 Da and its monoisotopic mass is 212.104858 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring with three methoxy groups attached at the 3rd, 4th, and 5th positions, and an ethanol group attached at the 2nd position .Physical And Chemical Properties Analysis
“this compound” has a melting point of 100℃ and a boiling point of 179-180 °C (Press: 11 Torr). Its density is 1.106±0.06 g/cm3 (20 ºC 760 Torr). The pKa is predicted to be 14.72±0.10 .Scientific Research Applications
Molecular Structure and Reactivity Studies
Studies on molecules closely related to 2-(3,4,5-Trimethoxyphenyl)ethanol have provided insights into their structural and electronic properties, which are crucial for understanding their reactivity and potential applications in various fields, including material science and organic synthesis. For instance, a density functional theory study on the structure, FT-IR, NBO, HOMO and LUMO, MEP, and first order hyperpolarizability of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one reveals detailed information on the electronic structure and potential reactivity of similar compounds (Mary et al., 2015).
Catalytic Applications
Research into the catalytic properties of materials derived from or related to this compound has shown potential in the field of renewable energy and green chemistry. For example, studies on the catalytic conversion of ethanol, which shares functional similarities with this compound, on carbon catalysts have highlighted the utility of these materials in producing valuable chemicals and fuels from bioethanol (Szymański et al., 1994).
Environmental and Green Chemistry
Investigations into the oxidation of lignin model compounds, which mimic the structural features of this compound, with chlorine dioxide have provided insights into environmentally friendly methods for the processing of lignin, a major component of biomass. This research is significant for the development of sustainable methods for the utilization of lignin and the production of green chemicals (Nie et al., 2014).
Interaction with Biological Molecules
The interaction of zinc salophen complexes with biologically relevant anions, studied in the context of recognizing inorganic phosphates and nucleotides, highlights the potential of structurally related compounds like this compound in the field of biochemical sensing and molecular recognition. Such studies contribute to the development of new diagnostic tools and therapeutic agents (Cano et al., 2009).
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which includes 2-(3,4,5-trimethoxyphenyl)ethanol, have been found to inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It’s known that tmp-bearing compounds can inhibit the aforementioned targets, leading to various biochemical changes . The specific interactions between this compound and these targets need further investigation.
Biochemical Pathways
Given the targets inhibited by tmp-bearing compounds, it can be inferred that this compound may affect pathways related to cell division, protein folding, redox homeostasis, histone demethylation, signal transduction, drug efflux, and cell proliferation .
Result of Action
It may also have anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
properties
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h6-7,12H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHJWVUNNCFNOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442090 | |
Record name | 2-(3,4,5-trimethoxyphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
37785-48-1 | |
Record name | 2-(3,4,5-trimethoxyphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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